Extended Biological Half-Life: Ecgonidine 94–137 min vs. Methylecgonidine 18–21 min
In a controlled pharmacokinetic study in sheep, methylecgonidine (AEME) was administered intravenously at three dose levels, and the plasma concentrations of both methylecgonidine and its esterase metabolite ecgonidine (anhydroecgonine) were quantified by GC-MS [1]. Methylecgonidine was rapidly cleared with a half-life of 18–21 minutes, whereas ecgonidine exhibited a substantially longer half-life of 94–137 minutes [1]. This 4.5- to 7.6-fold slower clearance means that ecgonidine remains quantifiable in biological matrices long after the parent pyrolysis product has fallen below detection limits.
| Evidence Dimension | Plasma elimination half-life (t₁/₂) |
|---|---|
| Target Compound Data | Ecgonidine (anhydroecgonine): 94–137 min |
| Comparator Or Baseline | Methylecgonidine (AEME): 18–21 min |
| Quantified Difference | 4.5–7.6× longer half-life for ecgonidine |
| Conditions | Intravenous methylecgonidine administration to sheep (3.0, 5.6, 10.0 mg/kg); GC-MS assay |
Why This Matters
The longer half-life translates to a practical detection window of 8–10 hours post-exposure, establishing anhydroecgonine as the preferred biomarker when recent crack use must be confirmed beyond the immediate post-smoking period.
- [1] Scheidweiler KB, et al. Pharmacokinetics and Pharmacodynamics of Methylecgonidine, a Crack Cocaine Pyrolyzate. J Pharmacol Exp Ther. 2003; 307(3):1179-1187. View Source
